4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Overview
Description
4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications . This particular compound features a benzimidazole core with a 2-chlorophenylmethyl group and a benzonitrile moiety, making it a unique and potentially valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring . The 2-chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from nitro groups.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
2-Phenylbenzimidazole: Lacks the 2-chlorophenylmethyl group but shares the benzimidazole core.
4-Bromobenzonitrile: Contains the benzonitrile moiety but lacks the benzimidazole core.
Uniqueness
4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is unique due to its combination of a benzimidazole core, a 2-chlorophenylmethyl group, and a benzonitrile moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c24-20-6-2-1-5-19(20)16-27-22-8-4-3-7-21(22)26-23(27)14-13-17-9-11-18(15-25)12-10-17/h1-14H,16H2/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPQCJIUMSVBP-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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